molecular formula C21H20Br2N2O3S B298507 5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298507
M. Wt: 540.3 g/mol
InChI Key: DLDGIEATOCBYMR-VOZMJUITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one (DBHBT) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DBHBT belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers and lipid peroxidation in animal models. This compound has also been found to improve glucose tolerance and insulin sensitivity in diabetic rats. Moreover, this compound has been shown to possess significant wound healing activity by promoting collagen synthesis and angiogenesis.

Advantages and Limitations for Lab Experiments

5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity and high selectivity towards its biological targets. However, the limitations of this compound include its poor solubility in water and its limited bioavailability.

Future Directions

5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has shown promising results in various preclinical studies. Further research is needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties for clinical use. Future studies should focus on exploring the potential of this compound as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Moreover, the development of novel derivatives of this compound with improved pharmacological properties should also be explored.
In conclusion, this compound is a synthetic compound that possesses diverse biological activities and has potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with isobutylamine and 4-methoxyaniline in the presence of thiosemicarbazide. The resulting product is then subjected to cyclization to form the thiazolidinone ring. The purity and identity of the synthesized compound are confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. This compound has also been found to possess potent inhibitory activity against various enzymes such as α-amylase, α-glucosidase, and tyrosinase.

properties

Molecular Formula

C21H20Br2N2O3S

Molecular Weight

540.3 g/mol

IUPAC Name

(5Z)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20Br2N2O3S/c1-12(2)11-25-20(27)18(9-13-8-14(22)10-17(23)19(13)26)29-21(25)24-15-4-6-16(28-3)7-5-15/h4-10,12,26H,11H2,1-3H3/b18-9-,24-21?

InChI Key

DLDGIEATOCBYMR-VOZMJUITSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)Br)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC(=CC(=C2O)Br)Br)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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